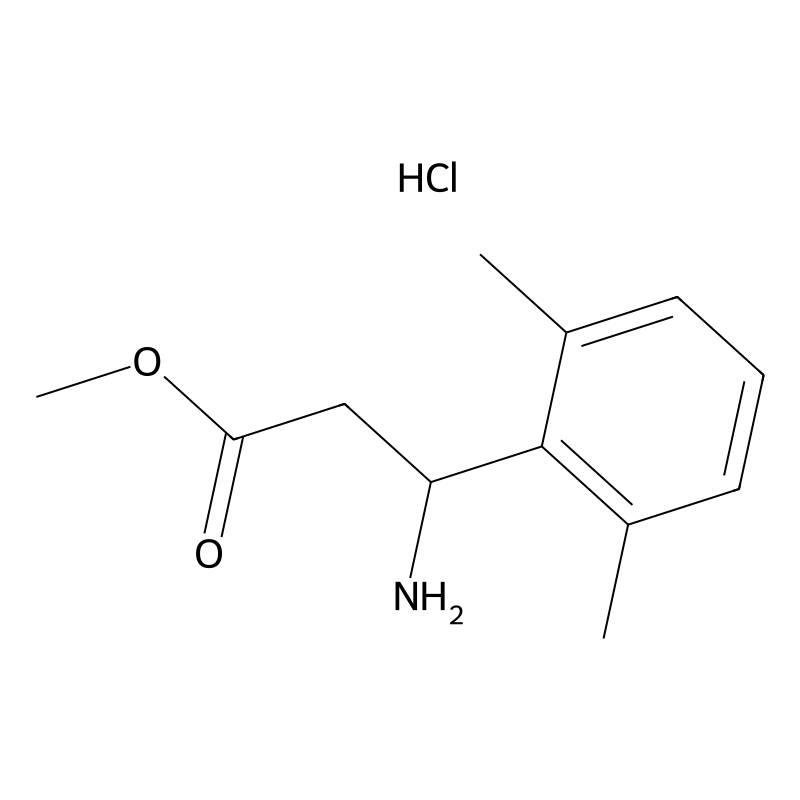Methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 243.73 g/mol. It is recognized for its structural characteristics, which include an amino group attached to a propanoate moiety and a 2,6-dimethylphenyl group. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water, which is crucial for various applications in research and industry .
The chemical behavior of methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride includes typical reactions associated with amines and esters. It can undergo:
- Acid-base reactions: The amino group can act as a base, reacting with acids to form salts.
- Nucleophilic substitutions: The ester functionality allows for nucleophilic attack by alcohols or amines, leading to the formation of new esters or amides.
- Hydrolysis: In aqueous conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
These reactions are essential for its transformation into various derivatives that may exhibit different biological or chemical properties.
The synthesis of methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride typically involves multiple steps:
- Formation of the Propanoate: Starting from 2,6-dimethylphenylacetic acid, an esterification reaction with methanol can yield methyl 2,6-dimethylphenylacetate.
- Amination: The introduction of an amino group can be achieved through reductive amination or direct amination using appropriate reagents such as ammonia or amines under catalytic conditions.
- Hydrochloride Formation: The final step involves reacting the base form of the compound with hydrochloric acid to obtain the hydrochloride salt.
This multi-step synthesis allows for the precise control over the final product's purity and yield .
Methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride has several potential applications:
- Pharmaceutical intermediates: This compound may serve as a building block for synthesizing pharmaceuticals targeting neurological disorders.
- Research chemicals: It is used in laboratories for various studies related to organic synthesis and medicinal chemistry.
- Biochemical assays: Its derivatives could be utilized in assays to study enzyme interactions or receptor binding.
Interaction studies involving methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride are essential for understanding its pharmacological profile. Investigations may include:
- Protein binding assays: To determine how well the compound interacts with plasma proteins.
- Enzyme inhibition studies: To assess its potential as an inhibitor of specific enzymes relevant in metabolic pathways.
- Receptor binding studies: To evaluate its affinity towards neurotransmitter receptors or other biological targets.
These studies help elucidate the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate | 1213387-16-6 | 0.92 |
| Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate | 1391429-05-2 | 0.88 |
| (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate | 845909-40-2 | 0.88 |
| 3-Amino-3-(4-methoxyphenyl)propanoic acid | 5678-45-5 | 0.83 |
| 3-Amino-3-(3-methoxyphenyl)propanoic acid | 68208-19-5 | 0.85 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride lies in its specific combination of amino and ester functionalities along with the unique dimethyl-substituted phenyl ring, which may influence its biological activity and reactivity compared to others in this category .








